molecular formula C26H32N2O6 B1449484 5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid CAS No. 2044710-03-2

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid

Cat. No.: B1449484
CAS No.: 2044710-03-2
M. Wt: 468.5 g/mol
InChI Key: CQODNRLCAAIRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a protected amino acid derivative featuring two orthogonal protecting groups:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl) at the N-terminal amine.
  • Boc (tert-butoxycarbonyl) on the secondary amine via a methyl group.

Its molecular formula is C₂₆H₃₁N₃O₆ (inferred from analogous structures in and ), with a molecular weight of approximately 481.55 g/mol (calculated). The pentanoic acid backbone and dual-protection strategy make it valuable in solid-phase peptide synthesis (SPPS) for selective deprotection and sequential coupling .

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28(4)22(23(29)30)14-9-15-27-24(31)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQODNRLCAAIRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material

Protection of the Side-Chain Amino Group (Boc Protection)

  • The δ-amino group of ornithine is selectively protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine.
  • This reaction is typically conducted in aqueous or mixed aqueous-organic solvents at low temperature to avoid over-protection or side reactions.
  • The Boc group is stable under basic conditions and can be selectively removed later without affecting the Fmoc group.

Protection of the α-Amino Group (Fmoc Protection)

  • The α-amino group is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) .
  • The reaction is carried out in an organic solvent such as dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) with a base like sodium carbonate or sodium bicarbonate.
  • The Fmoc group is base-labile, allowing selective removal during peptide synthesis.

Purification

  • After protection steps, the compound is purified by crystallization or chromatographic techniques such as silica gel column chromatography.
  • The purity is confirmed by analytical methods including NMR spectroscopy, mass spectrometry, and HPLC.

Representative Synthetic Procedure

Step Reagents & Conditions Outcome
1 L-Ornithine + Boc2O, NaHCO3, aqueous solvent, 0-5°C Boc-protected δ-amino ornithine
2 Boc-Ornithine + Fmoc-Cl, Na2CO3, dioxane/aqueous, RT Fmoc-Boc-protected ornithine derivative
3 Purification by crystallization or chromatography Pure 5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Research Findings and Analysis

  • According to PubChem and patent literature, the compound is often synthesized as an intermediate for peptide synthesis due to its orthogonal protecting groups, which allow stepwise deprotection and coupling reactions.
  • Patent US5324833A and WO2015028966A2 describe methods for preparing similar Fmoc/Boc-protected amino acids, emphasizing selective protection strategies and the use of mild bases to avoid racemization or side reactions.
  • The Boc group is introduced first to protect the side chain, preventing unwanted reactions during Fmoc protection of the α-amino group. This order of protection is critical to avoid cross-reactivity and ensure high purity.
  • The choice of solvents and bases is crucial: aqueous-organic mixtures facilitate solubility and reaction control, while mild bases prevent degradation of sensitive groups.
  • Purification techniques such as recrystallization and chromatography are essential to isolate the protected amino acid in high yield and purity, suitable for peptide synthesis applications.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting material L- or D-Ornithine Commercially available amino acid
Boc protection reagent Di-tert-butyl dicarbonate (Boc2O) Selective for side-chain amino group
Boc protection base Sodium bicarbonate or triethylamine Mild base to avoid side reactions
Boc protection solvent Water or aqueous-organic mixture Temperature controlled (0-5°C)
Fmoc protection reagent Fmoc-Cl or Fmoc-OSu Protects α-amino group
Fmoc protection base Sodium carbonate or bicarbonate Mild base, reaction at room temperature
Fmoc protection solvent Dioxane, THF, or DMF Organic solvent for solubility
Purification Crystallization or silica gel chromatography Ensures high purity and yield

Chemical Reactions Analysis

Types of Reactions: Boc-N-Methyl-Ornithine(Fmoc)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Fmoc protecting groups using acids like TFA and bases like piperidine.

    Coupling Reactions: Formation of peptide bonds using reagents like DIC and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

    Deprotection: TFA for Boc removal and piperidine for Fmoc removal.

    Coupling: DIC and HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Major Products: The major products formed from these reactions are peptides with specific sequences, where Boc-N-Methyl-Ornithine(Fmoc)-OH is incorporated at desired positions .

Scientific Research Applications

Chemistry: Boc-N-Methyl-Ornithine(Fmoc)-OH is widely used in the synthesis of peptides and peptidomimetics. It allows for the incorporation of N-methylated ornithine residues, which can enhance the stability and bioactivity of peptides .

Biology and Medicine: In biological research, peptides containing Boc-N-Methyl-Ornithine(Fmoc)-OH are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. In medicine, these peptides have potential therapeutic applications, including as inhibitors of proteases and other enzymes .

Industry: In the pharmaceutical industry, Boc-N-Methyl-Ornithine(Fmoc)-OH is used in the development of peptide-based drugs. It is also used in the production of diagnostic reagents and as a tool in drug discovery .

Mechanism of Action

The mechanism of action of Boc-N-Methyl-Ornithine(Fmoc)-OH involves its incorporation into peptides, where it can influence the peptide’s structure and function. The N-methylation of ornithine can enhance the peptide’s resistance to enzymatic degradation and improve its binding affinity to target proteins. The Boc and Fmoc groups protect the amino and carboxyl groups during synthesis, ensuring the correct assembly of the peptide sequence .

Comparison with Similar Compounds

Structural Variations

The table below compares key structural and physicochemical properties of the target compound with analogous Fmoc/Boc-protected amino acids:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Features Storage Conditions Hazard Profile
Target Compound C₂₆H₃₁N₃O₆ ~481.55 N/A Dual Fmoc/Boc protection; pentanoic acid backbone; methyl linker 2–8°C (inferred) Likely H302, H315 (similar to )
(R)-2-Fmoc-amino-5-Boc-amino-2-methylpentanoic acid () C₂₆H₃₂N₂O₆ 468.54 171860-40-5 Boc on primary amine; methyl group on α-carbon 2–8°C H302, H315, H319
(S)-2-Fmoc-amino-4,4-dimethylpentanoic acid () C₂₂H₂₅NO₄ 367.44 139551-74-9 Branched dimethyl chain; single Fmoc protection Room temperature Limited data
5-Fmoc-amino-2-fluorobenzoic acid () C₂₁H₁₆FNO₄ 365.36 1341822-36-3 Aromatic fluorinated backbone; single Fmoc N/A Not classified
(R)-2-Fmoc-amino-3-(4-tert-butoxyphenyl)propanoic acid () C₂₉H₃₁NO₅ 473.56 1799443-50-7 Bulky tert-butoxyphenyl substituent; single Fmoc N/A No data

Key Differences and Implications

Protection Strategy :

  • The target compound’s dual Fmoc/Boc system enables sequential deprotection (Boc is acid-labile; Fmoc is base-labile), ideal for synthesizing peptides with complex modifications . In contrast, compounds with single Fmoc (e.g., ) lack this versatility.

The target compound’s linear pentanoic acid backbone balances reactivity and solubility .

Substituent Effects :

  • Fluorinated () or aromatic groups () alter electronic properties and solubility . For example, the tert-butoxyphenyl group in enhances hydrophobicity, complicating aqueous-phase reactions .

Hazard Profiles :

  • Compounds with methyl or Boc groups (e.g., ) often carry H302 (harmful if swallowed) and H315 (skin irritation) . Unmodified derivatives (e.g., ) may lack classified hazards but require caution due to insufficient toxicological data .

Biological Activity

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid (often abbreviated as Fmoc-Amino Acid) is a synthetic compound used in various biochemical applications, particularly in peptide synthesis and drug development. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

The compound has a complex molecular structure characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in protecting amino acids during peptide synthesis. The molecular formula is C25H35N2O4C_{25}H_{35}N_2O_4, with a molecular weight of approximately 437.57 g/mol.

The biological activity of Fmoc-Amino Acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can affect cellular processes such as apoptosis and autophagy.
  • Modulation of Signaling Pathways : Fmoc-Amino Acid influences key signaling pathways including:
    • MAPK/ERK Pathway : Implicated in cell proliferation and survival.
    • PI3K/Akt/mTOR Pathway : Critical for cell growth and metabolism.
    • NF-κB Pathway : Involved in immune response and inflammation.
  • Interaction with Membrane Transporters : The compound interacts with specific ion channels and transporters, potentially altering cellular ion homeostasis and signaling.

Biological Activity Overview

The biological activity of Fmoc-Amino Acid encompasses a range of effects:

Activity Type Description
Antimicrobial Exhibits activity against various bacterial strains and viruses.
Anticancer Induces apoptosis in cancer cell lines through modulation of signaling pathways.
Neuroprotective Shows potential in protecting neuronal cells from oxidative stress.
Immunomodulatory Alters immune responses, potentially useful in autoimmune diseases.

Anticancer Activity

A study conducted on the effects of Fmoc-Amino Acid on breast cancer cells demonstrated significant inhibition of cell proliferation. The mechanism was linked to the activation of apoptotic pathways mediated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Antimicrobial Efficacy

Research evaluating the antimicrobial properties found that Fmoc-Amino Acid displayed effective inhibition against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes was noted as a primary mechanism.

Neuroprotective Effects

In vitro studies indicated that Fmoc-Amino Acid could protect neuronal cells from glutamate-induced toxicity, suggesting potential applications in treating neurodegenerative diseases.

Q & A

Q. How is 5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid synthesized?

The synthesis involves sequential protection/deprotection steps for functional groups. Key steps include:

  • Fmoc protection : The amine group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions (e.g., sodium carbonate in 1,4-dioxane) .
  • Boc protection : The tert-butoxycarbonyl (Boc) group is introduced for secondary amine protection, requiring anhydrous conditions and catalysts like N-methylmorpholine (NMM) .
  • Coupling reactions : Carbodiimide-based reagents (e.g., DCC) facilitate peptide bond formation between amino acid residues .
  • Analytical monitoring : Reaction progress is tracked via HPLC and NMR to ensure purity (>97%) and correct stereochemistry .

Q. What analytical techniques are used to confirm the compound’s structure and purity?

  • High-performance liquid chromatography (HPLC) : Determines purity (typically >97%) and resolves enantiomeric impurities .
  • Nuclear magnetic resonance (NMR) : 1H/13C NMR confirms backbone structure and functional group integrity (e.g., Fmoc and Boc peaks at δ 7.3–7.8 ppm and 1.4 ppm, respectively) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₆H₃₂N₂O₆: 468.54) .

Advanced Questions

Q. What strategies improve synthesis yield while minimizing side reactions?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates and reduce racemization .
  • Temperature control : Maintaining 0–4°C during coupling steps prevents epimerization .
  • Catalyst selection : Use of HOBt (hydroxybenzotriazole) suppresses unwanted acylation byproducts .
  • Stepwise purification : Flash chromatography or preparative HPLC isolates intermediates, improving final yield (reported yields: 60–85%) .

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. HPLC)?

  • Cross-validation : Combine multiple techniques (e.g., 2D NMR for stereochemical confirmation, tandem MS for fragmentation patterns) .
  • Batch consistency analysis : Compare data across synthesis batches to identify deviations in reaction conditions (e.g., pH or solvent purity) .
  • Controlled degradation studies : Hydrolyze the compound under acidic/basic conditions to isolate and characterize degradation products, clarifying structural ambiguities .

Applications in Research

Q. What is the compound’s role in peptide synthesis and drug design?

  • Peptide backbone modification : The Fmoc group enables reversible protection of amines during solid-phase peptide synthesis (SPPS), while the Boc group stabilizes secondary amines .
  • Biological activity screening : Structural analogs (Table 1) are tested for receptor binding (e.g., GPCRs) or enzyme inhibition (e.g., proteases) using SPR or fluorescence polarization assays .

Q. Table 1: Structural Analogs and Their Applications

Compound NameKey ModificationsResearch Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acidFluorophenyl substituentEnhanced CNS permeability in drug candidates
(R)-2-((R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acidUreido side chainProtein-protein interaction studies
(S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoateHydroxypentanoate esterProdrug development for improved solubility

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols/dust (P261, H335) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep at –20°C in airtight containers under nitrogen to prevent hydrolysis .

Troubleshooting and Data Interpretation

Q. How can researchers address low yields in coupling reactions?

  • Activation efficiency : Replace DCC with more reactive carbodiimides (e.g., HBTU) .
  • Solvent dryness : Ensure anhydrous conditions using molecular sieves or freshly distilled solvents .
  • Stoichiometry adjustment : Increase molar equivalents of coupling reagents (1.5–2.0x) to drive reactions to completion .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Reactant of Route 2
Reactant of Route 2
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid

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